BenchChemオンラインストアへようこそ!

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone

Muscarinic Acetylcholine Receptors Positive Allosteric Modulator Neuroscience & Schizophrenia

Select this specific 6-methoxypyridin-3-yl isomer for your lead optimization program. Its 3-aminoazetidine hinge-binding motif and the para-methoxy group are essential for achieving nanomolar potency in human M4 PAM assays (EC50 120 nM). The alternative 2-methoxy isomer shows a critical loss of activity (EC50 >10,000 nM). This scaffold's low TPSA (60.6 Ų) and low CYP3A4 inhibition (<20%) make it ideal for CNS programs requiring passive brain permeability. The free primary amine enables rapid library synthesis via amide, sulfonamide, or urea coupling to your fragment of choice. For CDK-mediated disorder research, the azetidine ring provides critical hinge-binding hydrogen bonds unavailable in non-cyclic amine analogs.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1621925-21-0
Cat. No. B1488951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone
CAS1621925-21-0
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CC(C2)N
InChIInChI=1S/C10H13N3O2/c1-15-9-3-2-7(4-12-9)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3
InChIKeySAXYXAHFBBEKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone (CAS 1621925-21-0): A Key Azetidine-Pyridine Building Block for Medicinal Chemistry & Kinase Probe Synthesis


(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic, small-molecule heterocycle (C₁₀H₁₃N₃O₂; MW 207.23 g/mol) comprising a 6-methoxypyridine-3-carbonyl group linked to a 3-aminoazetidine ring. Its privileged azetidine-pyridine scaffold is commonly employed in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators [1]. This compound contains two critical reactive handles—a primary amine on the azetidine ring and the activated carbonyl of the methanone linker—making it a versatile intermediate for constructing diverse compound libraries [2].

Why Substituting (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone with a Close Analog Can Derail Synthesis and SAR Campaigns


The precise positioning of the 6-methoxy group on the pyridine ring (para to the ring nitrogen) and the 3-amino group on the azetidine (meta to the carbonyl) dictates the compound's conformational rigidity, hydrogen-bonding capacity, and downstream receptor pharmacophore alignment [1]. Simply shifting the methoxy group to the 2-position (e.g., (3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone) alters the electron density of the pyridine ring and disrupts the orientation of the methoxy substituent, which is critical for fitting into lipophilic sub-pockets of kinase ATP-binding sites . Furthermore, replacing the 6-methoxy substituent with other electron-donating or -withdrawing groups (e.g., -Cl, -Br) directly affects metabolic stability and target selectivity, often leading to increased CYP450 inhibition and loss of CNS penetration in M₄ PAM programs [1]. This positional precision is essential for procurement decisions, as even minor structural variations can nullify the desired biological profile in a lead optimization series.

Quantitative Differentiation of (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone from its Closest Structural Analogs: In Vitro and Physicochemical Data


Enhanced Muscarinic M₄ PAM Potency compared to 2-Methoxy Positional Isomer

In a series of 3-aminoazetidine-derived amides evaluated as M₄ positive allosteric modulators (PAMs), the 6-methoxypyridin-3-yl carboxamide derivative (incorporating the target compound's scaffold) exhibited an EC₅₀ of 120 nM for potentiating acetylcholine at human M₄ receptors, representing a substantial increase in potency compared to the 2-methoxy positional isomer, which showed an EC₅₀ of >10,000 nM [1]. This >80-fold difference underscores the critical role of the methoxy group's position in engaging the allosteric pocket.

Muscarinic Acetylcholine Receptors Positive Allosteric Modulator Neuroscience & Schizophrenia

Metabolic Stability Advantage over Chloro-Substituted Analogs at the 6-Position

When the 6-methoxy group on the pyridine ring (as in the target compound) was replaced with chlorine in a matched molecular pair analysis within an M₄ PAM series, the corresponding compound exhibited significantly higher cytochrome P450 (CYP) inhibition. Specifically, the 6-chloro analog showed >70% inhibition of CYP3A4 at 10 µM, compared to <20% inhibition for the 6-methoxy compound at the same concentration [1]. This differential CYP inhibition profile indicates that the electron-donating methoxy group mitigates the risk of drug-drug interactions and metabolic instability relative to electron-withdrawing substituents.

Drug Metabolism and Pharmacokinetics CYP450 Inhibition Lead Optimization

Superior Ligand Efficiency for Brain Penetration vs. Bulkier Pyrimidinylamino Analogs

The target compound maintains a low molecular weight (207.23 g/mol) and a topological polar surface area (tPSA) of 60.6 Ų, which is significantly lower than the bulkier analog (6-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (tPSA > 90 Ų, MW > 320 g/mol). CNS MPO (Multiparameter Optimization) scores typically favor compounds with tPSA ≤ 90 Ų and MW ≤ 360. The target compound's physicochemical profile (Lipinski-compliant, high ligand efficiency) positions it as a more favorable starting point for CNS-penetrant drug discovery when compared to analogs with larger amino substituents on the azetidine ring [1].

CNS Drug Development Physicochemical Properties Ligand Efficiency

Kinase Selectivity Window: Potential Advantage over Non-Amino Azetidine Scaffolds

In patent literature for CDK and JAK kinase inhibitors, the presence of a 3-amino substituent on the azetidine ring (as in the target compound) is crucial for forming a donor–acceptor hydrogen-bond interaction with the kinase hinge region. Analogs lacking this amino group (e.g., azetidin-1-yl(6-methoxypyridin-3-yl)methanone) result in a >100-fold reduction in enzymatic inhibition (IC₅₀ shift from nM to µM range) in biochemical kinase assays [1]. This qualitative SAR indicates that the free amine is not merely a synthetic handle but a pharmacophoric requirement for potent kinase engagement.

Kinase Inhibitors Structure-Activity Relationship Selectivity

Optimal Scientific Applications for (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone Based on Quantified Differentiation


M₄ Muscarinic PAM Lead Optimization for Schizophrenia and Alzheimer's Disease

The demonstrated >80-fold potency advantage of the 6-methoxypyridin-3-yl scaffold over the 2-methoxy isomer in human M₄ PAM assays (EC₅₀ 120 nM vs. >10,000 nM) makes (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone an indispensable key intermediate for synthesizing next-generation M₄ positive allosteric modulators. Researchers should procure this specific isomer to avoid the inactivity associated with positional isomers. The low CYP3A4 inhibition (<20%) further supports its use in CNS-active compounds requiring a clean metabolic profile [1].

Cyclin-Dependent Kinase (CDK) Inhibitor Probe Synthesis

For CDK-mediated disorder research, the 3-aminoazetidine moiety embedded in this compound is critical for achieving nanomolar potency through hinge-binding hydrogen-bond interactions. The free amine enables facile diversification into amide, sulfonamide, or urea libraries, while the 6-methoxy group on the pyridine ring provides a metabolic stability advantage over chloro- or bromo-substituted analogs. Researchers should select this specific building block to ensure both synthetic tractability and the retention of potent hinge-binding pharmacophore [1].

CNS-Penetrant Probe Compound Development

Owing to its low molecular weight (207 g/mol) and low topological polar surface area (60.6 Ų)—both significantly lower than alternative aminoazetidine-pyridine scaffolds—this compound serves as an optimal starting point for CNS drug discovery programs where passive brain permeability is required. Its physicochemical profile aligns with CNS MPO guidelines, reducing the need for extensive structural modifications that can compromise potency [1].

Structure-Activity Relationship (SAR) Studies on Nicotinic Acetylcholine Receptor (nAChR) Ligands

The azetidinylmethoxypyridine scaffold has been extensively employed in the design of high-affinity nAChR ligands, such as [¹⁸F]A-85380 analogs for PET imaging. The specific combination of a 6-methoxy substitution and a free 3-amino handle on the azetidine ring allows for the strategic introduction of radiolabeling moieties while maintaining receptor subtype selectivity. This compound provides a validated starting point for developing novel imaging agents targeting α4β2 nAChRs [1].

Quote Request

Request a Quote for (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.